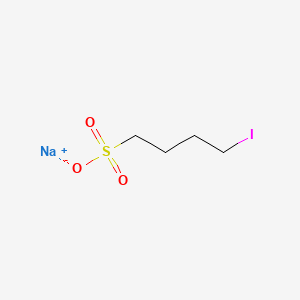

sodium 4-iodobutane-1-sulfonate

Description

Overview of Halogenated Alkanesulfonates in Contemporary Chemical Research

Halogenated alkanesulfonates are a class of organic compounds characterized by an alkane backbone substituted with both a halogen atom and a sulfonate group. These bifunctional molecules serve as versatile building blocks in organic synthesis. The presence of a carbon-halogen bond provides a reactive site for nucleophilic substitution, while the highly polar and often water-soluble sulfonate group imparts unique physical properties. Researchers utilize these compounds in the synthesis of a wide array of more complex molecules, including surfactants, ionic liquids, and as intermediates in the preparation of pharmaceutical compounds. The specific halogen and the length of the alkane chain influence the reactivity and application of each derivative.

Significance of Sulfonate Functionalities in Advanced Organic Chemistry and Materials Science

The sulfonate group (–SO₃⁻) is a critical functional group in both organic chemistry and materials science due to its distinct properties. numberanalytics.comnumberanalytics.com As the conjugate base of a strong sulfonic acid, it is anionic and highly polar. fiveable.mechemneo.com This high polarity significantly enhances water solubility, a crucial attribute for applications in aqueous media, such as in detergents, dyes, and certain pharmaceutical formulations. numberanalytics.comchemneo.commdpi.com

In organic synthesis, the sulfonate group is an excellent leaving group, making alkyl sulfonates valuable intermediates for substitution and elimination reactions. fiveable.me In materials science, the incorporation of sulfonate functionalities into polymers is a key strategy for creating ion-exchange resins and proton-exchange membranes for fuel cells. The presence of these ionic groups also plays a role in the development of hydrogels, scaffolds for tissue engineering, and nanoparticles. mdpi.com Furthermore, sulfonation can modify the biological activity and physicochemical properties of molecules, which is significant in the development of biomaterials. mdpi.com

Structural Context of Sodium 4-Iodobutane-1-Sulfonate within the Class of Butanesulfonate Derivatives

Sodium 4-iodobutane-1-sulfonate belongs to the family of butanesulfonate derivatives. The parent structure, butanesulfonic acid, is a four-carbon chain with a sulfonic acid group at one end. Derivatives are formed by substituting one or more hydrogen atoms on the butane (B89635) chain. In the case of sodium 4-iodobutane-1-sulfonate, a hydrogen atom on the fourth carbon (C4) is replaced by an iodine atom, and the acidic proton of the sulfonic acid group is replaced by a sodium ion.

Its structure is analogous to other terminal-substituted butanesulfonates, such as sodium 4-hydroxybutane-1-sulfonate nih.gov and sodium 4-bromobutane-1-sulfonate. nih.gov The key difference lies in the halogen at the C4 position. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making the iodo-derivative a particularly reactive alkylating agent, as iodide is an excellent leaving group. This positions sodium 4-iodobutane-1-sulfonate as a highly useful reagent for introducing a butylsulfonate moiety onto various nucleophiles.

Current Research Landscape and Identified Knowledge Gaps Pertaining to Sodium 4-Iodobutane-1-Sulfonate

Current research on sodium 4-iodobutane-1-sulfonate primarily focuses on its application as a synthetic reagent. It is recognized as a precursor for the synthesis of sulfobetaines, zwitterionic surfactants, and for introducing the butylsulfonate group into more complex molecular architectures. Its role in the preparation of specialized ionic liquids and as a component in electrolyte solutions for electrochemical applications is also an area of interest.

Physicochemical Properties of Sodium 4-Iodobutane-1-Sulfonate

| Property | Value | Source |

| CAS Number | 7671-49-0 | chemicalbook.comechemi.com |

| Molecular Formula | C₄H₈INaO₃S | chemicalbook.com |

| Molecular Weight | 286.07 g/mol | echemi.com |

| IUPAC Name | sodium 4-iodobutane-1-sulfonate | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 266 °C | echemi.com |

| InChI Key | NFZCPMXLVKIUQR-UHFFFAOYSA-M | sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-iodobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZCPMXLVKIUQR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884413 | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7671-49-0 | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007671490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Sodium 4 Iodobutane 1 Sulfonate

Direct Synthetic Approaches

Direct synthetic strategies aim to construct the sodium 4-iodobutane-1-sulfonate molecule without the isolation of a halogenated sulfonate intermediate. These methods, while potentially more efficient in terms of step economy, can present challenges in controlling selectivity and reactivity.

Nucleophilic Substitution Reactions in the Formation of 4-Iodobutane-1-Sulfonate Salts

The core of most synthetic routes to sodium 4-iodobutane-1-sulfonate lies in nucleophilic substitution reactions. In these processes, a nucleophile, such as a sulfite (B76179) ion, displaces a leaving group on an alkyl chain.

A common and widely applicable method for the synthesis of alkyl sulfonates involves the reaction of dihaloalkanes with sulfite ions. While direct synthesis using 1,4-diiodobutane (B107930) is theoretically plausible, the more established route often involves the use of more readily available and less expensive dihaloalkanes like 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584) to first synthesize the corresponding 4-halobutane-1-sulfonate, which is then converted to the iodo derivative.

The reaction between a 1,4-dihaloalkane and sodium sulfite is a classic example of an SN2 reaction. The sulfite ion (SO₃²⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the dihaloalkane, leading to the displacement of a halide ion.

For the analogous synthesis of sodium 4-bromobutane-1-sulfonate from 1,4-dibromobutane, the following general procedure is employed:

| Parameter | Condition |

| Reactants | 1,4-Dibromobutane, Sodium Sulfite (Na₂SO₃) |

| Molar Ratio | 1,4-Dibromobutane : Sodium Sulfite ≈ 1 : 1 to 1 : 1.1 |

| Solvent | Aqueous solution |

| Temperature | 80–100°C (reflux) |

| Monitoring | Thin-layer chromatography (TLC) or Gas chromatography–mass spectrometry (GC–MS) |

| Work-up | Addition of sodium bromide (NaBr) to induce salting-out, followed by cooling to crystallize the product. |

This table illustrates a typical procedure for the synthesis of sodium 4-bromobutane-1-sulfonate, a key precursor for the iodo-analog.

A similar strategy could be envisioned for the direct synthesis from 1,4-diiodobutane. However, the higher reactivity of the C-I bond could potentially lead to side reactions, such as elimination or the formation of cyclic byproducts.

Another direct approach could involve the use of 1-iodobutane (B1219991) as a starting material. In this scenario, the sulfonate group would need to be introduced at the other end of the butane (B89635) chain, which is not feasible in a direct substitution on 1-iodobutane itself. A more plausible, though indirect, strategy would be the anti-Markovnikov addition of a sulfur-containing species across the double bond of but-1-ene, followed by conversion to the sulfonate and subsequent introduction of the iodine atom. A more direct, albeit less common, approach might involve the reaction of 1-iodobutane with a reagent that can introduce a sulfonate group at the terminal position, though such methods are not widely reported.

The preparation of 1-iodobutane itself can be achieved from 1-butanol (B46404) using potassium iodide in the presence of phosphoric acid, or from 1-chlorobutane (B31608) or 1-bromobutane (B133212) via the Finkelstein reaction. doubtnut.com

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in nucleophilic substitution reactions. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the molar ratio of reactants.

For SN2 reactions like the Finkelstein reaction, polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are generally preferred. iitk.ac.innih.gov Acetone is particularly effective in the Finkelstein reaction because sodium iodide is soluble in it, while the resulting sodium bromide or chloride is not, thus driving the equilibrium towards the formation of the iodoalkane. iitk.ac.inwikipedia.org

Temperature also plays a significant role. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. Therefore, a balance must be struck to achieve a reasonable reaction rate without compromising the purity of the product. For instance, in the synthesis of sodium 4-bromobutane-1-sulfonate, the reaction is typically carried out under reflux at 80-100°C.

The molar ratio of the nucleophile to the substrate is another important factor. Using a slight excess of the nucleophilic reagent, such as sodium sulfite or sodium iodide, can help to ensure complete conversion of the starting material.

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes are often the most practical and widely employed methods for preparing sodium 4-iodobutane-1-sulfonate. These strategies typically involve the synthesis of a more accessible halogenated analog, followed by a halogen exchange reaction.

Derivatization from Sodium 4-Bromobutane-1-Sulfonate and Other Halogenated Analogs

The most common and well-established indirect route to sodium 4-iodobutane-1-sulfonate is through the derivatization of its bromo- or chloro-analogs, with the bromo-derivative being the most frequently used precursor due to the better leaving group ability of bromide compared to chloride. This transformation is achieved via the Finkelstein reaction. iitk.ac.inwikipedia.org

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen atom. wikipedia.org In this specific case, sodium 4-bromobutane-1-sulfonate is treated with sodium iodide in a suitable solvent, typically acetone. iitk.ac.inwikipedia.org

The reaction proceeds as follows:

C₄H₈BrSO₃Na + NaI → C₄H₈ISO₃Na + NaBr(s)

The success of this reaction is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium bromide formed as a byproduct is insoluble and precipitates out of the solution. wikipedia.org This removal of a product from the equilibrium shifts the reaction to the right, favoring the formation of sodium 4-iodobutane-1-sulfonate.

| Parameter | Condition |

| Starting Material | Sodium 4-bromobutane-1-sulfonate |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone (dry) |

| Reaction Type | SN2 (Finkelstein Reaction) |

| Driving Force | Precipitation of insoluble sodium bromide |

This table outlines the key aspects of the Finkelstein reaction for the synthesis of sodium 4-iodobutane-1-sulfonate from its bromo-analog.

The efficiency of the Finkelstein reaction is highest for primary alkyl halides, making sodium 4-bromobutane-1-sulfonate an ideal substrate. wikipedia.org

Conversion Pathways from 4-Hydroxybutane-1-Sulfonate Precursors

The primary route to sodium 4-iodobutane-1-sulfonate often commences with a precursor bearing a hydroxyl group, namely sodium 4-hydroxybutane-1-sulfonate. The direct displacement of the hydroxyl group is challenging due to its poor leaving group character. Therefore, a common and effective strategy involves a two-step sequence: the conversion of the hydroxyl group into a more reactive sulfonate ester, followed by a nucleophilic substitution with an iodide source.

One of the initial steps in this synthetic sequence can be the preparation of the hydroxy precursor itself. For instance, 4-hydroxybutanesulfonic acid can be synthesized from 4-chlorobutanol and sodium sulfite. A patented method highlights the use of an alcohol solvent, such as ethanol, during the sulfonation reaction. google.com This approach has been shown to significantly enhance the reaction yield to over 95% and drastically reduce the reaction time from several days to a matter of hours. google.com The general reaction is as follows:

Cl-(CH₂)₄-OH + Na₂SO₃ → HO-(CH₂)₄-SO₃Na + NaCl

Following the synthesis of the sodium 4-hydroxybutane-1-sulfonate precursor, the hydroxyl group is activated by converting it into a sulfonate ester, such as a tosylate or mesylate. This transformation is crucial as it turns the poor hydroxyl leaving group into an excellent one. This activation sets the stage for the subsequent introduction of iodine.

The activated intermediate, for example, sodium 4-(tosyloxy)butane-1-sulfonate, is then subjected to a Finkelstein reaction. This classic nucleophilic substitution reaction employs an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone. organic-chemistry.orgnih.gov The tosylate or mesylate group is displaced by the iodide ion to yield the final product, sodium 4-iodobutane-1-sulfonate. The general scheme for this two-step conversion is illustrated below:

Step 1: Sulfonylation HO-(CH₂)₄-SO₃Na + TsCl → TsO-(CH₂)₄-SO₃Na + HCl

Step 2: Finkelstein Reaction TsO-(CH₂)₄-SO₃Na + NaI → I-(CH₂)₄-SO₃Na + NaOTs

A closely analogous reaction is detailed in a patent for the synthesis of a more complex indocyanine green derivative, which involves the reaction of a butane-1-sulfonate (B1229382) intermediate with sodium iodide in methanol (B129727) at elevated temperatures. google.com This demonstrates the feasibility of the iodide substitution on a butane-1-sulfonate backbone.

Preparation of Related Sulfonate Esters for Subsequent Conversion

The preparation of sulfonate esters is a cornerstone of the synthetic strategy for converting alcohols into alkyl iodides. youtube.com Tosylates and mesylates are the most commonly employed sulfonate esters for this purpose due to their high reactivity as leaving groups in nucleophilic substitution reactions. youtube.com

The synthesis of these esters involves the reaction of the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction. youtube.com

| Sulfonate Ester | Reagent | Base | Solvent | Typical Reaction Conditions |

|---|---|---|---|---|

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |

| Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to room temperature |

Once the sulfonate ester of 4-hydroxybutane-1-sulfonate is prepared, it can be readily converted to sodium 4-iodobutane-1-sulfonate via the Finkelstein reaction. The table below summarizes the typical conditions for this nucleophilic substitution step.

| Reactant | Reagent | Solvent | Typical Reaction Conditions | Product |

|---|---|---|---|---|

| Sodium 4-(tosyloxy)butane-1-sulfonate | Sodium Iodide (NaI) | Acetone | Reflux | Sodium 4-iodobutane-1-sulfonate |

| Sodium 4-(mesyloxy)butane-1-sulfonate | Sodium Iodide (NaI) | Acetone | Reflux | Sodium 4-iodobutane-1-sulfonate |

The success of the Finkelstein reaction is often driven by Le Chatelier's principle. In solvents like acetone, the sodium tosylate or sodium mesylate byproduct is less soluble than sodium iodide, leading to its precipitation and driving the reaction towards the formation of the desired alkyl iodide. organic-chemistry.orgnih.gov

Mechanistic Investigations of Sodium 4 Iodobutane 1 Sulfonate Reactivity

Role as an Electrophile in Nucleophilic Substitution Reactions

The chemical structure of sodium 4-iodobutane-1-sulfonate features a sulfonate group and an iodine atom attached to a butane (B89635) chain. The significant difference in electronegativity between the carbon and iodine atoms induces a polar covalent bond, rendering the carbon atom attached to the iodine electron-deficient and thus, electrophilic. This electrophilic carbon is susceptible to attack by nucleophiles, which are electron-rich species.

In a typical nucleophilic substitution reaction, a nucleophile donates a pair of electrons to the electrophilic carbon atom, forming a new covalent bond. Simultaneously, the bond between the carbon and the iodine atom breaks, and the iodine atom departs as a stable iodide ion, which is an excellent leaving group. This process results in the substitution of the iodine atom with the incoming nucleophile.

The effectiveness of the iodine atom as a leaving group is a critical factor in the alkylation reactions involving sodium 4-iodobutane-1-sulfonate. A good leaving group is a species that can stabilize the negative charge it carries after bond cleavage. The iodide ion is a large and highly polarizable anion, which allows the negative charge to be dispersed over a large volume, leading to its stability.

The strength of the carbon-halogen bond also plays a crucial role in the rate of nucleophilic substitution. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). savemyexams.com This is due to the large size of the iodine atom and the resulting long and weak bond with carbon. Consequently, iodoalkanes, such as sodium 4-iodobutane-1-sulfonate, are highly reactive in nucleophilic substitution reactions compared to their chloro- and bromo-analogs. savemyexams.com The bond enthalpy trend for haloalkanes is C–F > C–Cl > C–Br > C–I, meaning that the C-I bond requires the least amount of energy to break, facilitating a faster reaction rate. savemyexams.com

The general mechanism for a nucleophilic substitution reaction can be represented as:

Nu:⁻ + R-I → R-Nu + I⁻

Where Nu:⁻ is the nucleophile, R-I is the alkyl iodide (in this case, the 4-iodobutane-1-sulfonate moiety), and I⁻ is the iodide leaving group.

The kinetics and stereochemistry of nucleophilic substitution reactions are fundamental to understanding their mechanisms. These reactions can proceed through two primary pathways: the S(_N)2 (substitution, nucleophilic, bimolecular) and the S(_N)1 (substitution, nucleophilic, unimolecular) mechanisms.

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. For a primary alkyl halide like 4-iodobutane-1-sulfonate, the S(_N)2 pathway is generally favored due to the low steric hindrance around the reactive carbon center. This mechanism results in an inversion of stereochemistry at the reaction center, known as a Walden inversion.

The S(_N)1 mechanism, on the other hand, is a two-step process. The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile rapidly attacks the carbocation. The rate of an S(_N)1 reaction depends only on the concentration of the substrate. While less common for primary alkyl halides, under certain conditions (e.g., with a very poor nucleophile and a polar, protic solvent), an S(_N)1 pathway could be possible. The formation of a planar carbocation intermediate in an S(_N)1 reaction typically leads to a racemic mixture of products if the starting material is chiral.

The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For sodium 4-iodobutane-1-sulfonate, its primary alkyl iodide structure strongly predisposes it to react via the S(_N)2 mechanism.

Applications of Sodium 4 Iodobutane 1 Sulfonate in Advanced Organic Synthesis

Reagent in the Preparation of Diverse Organic Derivatives

The presence of a primary iodo group makes sodium 4-iodobutane-1-sulfonate an effective electrophile for reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the butane (B89635) sulfonate moiety onto various substrates, leading to the creation of diverse organic derivatives with modified properties such as increased water solubility.

While the term "sulfonate ester" refers to a compound with the structure R-SO₂-OR', the reaction of sodium 4-iodobutane-1-sulfonate with alcohols or phenols does not yield this functional group. Instead, it acts as an alkylating agent in reactions analogous to the Williamson ether synthesis. Nucleophilic attack by an alkoxide or phenoxide ion on the carbon atom bearing the iodine results in the displacement of the iodide and the formation of a new carbon-oxygen bond. This process yields ethers functionalized with a terminal sulfonate group, rather than sulfonate esters.

The general reaction can be summarized as follows: R-O⁻ Na⁺ + I-(CH₂)₄-SO₃Na → R-O-(CH₂)₄-SO₃Na + NaI

This reaction is a valuable method for covalently linking a hydrophilic sulfonate group to organic molecules via a stable ether linkage.

Table 1: Examples of O-Alkylation Reactions

| Nucleophile (R-O⁻) | Product Structure | Product Class |

| Phenoxide | C₆H₅-O-(CH₂)₄-SO₃Na | Aryl Ether Sulfonate |

| Ethoxide | CH₃CH₂-O-(CH₂)₄-SO₃Na | Alkyl Ether Sulfonate |

| tert-Butoxide | (CH₃)₃C-O-(CH₂)₄-SO₃Na | Alkyl Ether Sulfonate |

The utility of sodium 4-iodobutane-1-sulfonate extends beyond O-alkylation to include reactions with other nucleophiles, making it a versatile tool in the construction of more complex molecules. The sulfonate group can be used to confer aqueous solubility or to introduce a charged site for further interactions or applications, such as in the development of surfactants or ionic liquids.

Key alkylation reactions include:

N-Alkylation: Primary, secondary, and tertiary amines react to form secondary amines, tertiary amines, and quaternary ammonium (B1175870) salts, respectively. This is particularly useful for modifying the properties of nitrogen-containing compounds.

S-Alkylation: Thiols and thiophenols are excellent nucleophiles that readily displace the iodide to form thioethers, incorporating the sulfobutane chain.

C-Alkylation: Soft carbon nucleophiles, such as enolates or malonic esters, can be alkylated to form new carbon-carbon bonds, extending the carbon skeleton of a molecule while simultaneously installing the sulfonate functionality.

Table 2: Versatility in Alkylation Reactions

| Nucleophile | Reagent Type | Resulting Linkage | Product Functional Group |

| R-NH₂ | Primary Amine | C-N | Secondary Amine Sulfonate |

| R-SH | Thiol | C-S | Thioether Sulfonate |

| R₂C=C(O⁻)R | Enolate | C-C | γ-Ketoalkane Sulfonate |

Precursor for Cross-Coupling Reactions in Pharmaceutical Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, for instance, typically involves the reaction of an organoboron species with an organohalide. wikipedia.orglibretexts.org

The carbon-iodine bond in sodium 4-iodobutane-1-sulfonate makes it a potential candidate as the electrophilic partner in such reactions. The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

While aryl and vinyl halides are the most common substrates, the use of alkyl halides is also established. organic-chemistry.org Therefore, sodium 4-iodobutane-1-sulfonate could theoretically be coupled with various organoboron reagents (R-BY₂) to create compounds of the structure R-(CH₂)₄-SO₃Na. This would provide a route to aliphatic sulfonates with a wide range of terminal groups (R), significantly expanding their structural diversity for applications in medicinal chemistry and materials science. nih.govscilit.com However, this application is less frequently documented compared to its role as a simple alkylating agent.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in pharmaceuticals and agrochemicals. researchgate.net The introduction of a sulfonate group can modulate the biological activity and pharmacokinetic properties of these molecules, primarily by increasing their water solubility.

Sodium 4-iodobutane-1-sulfonate serves as an excellent reagent for the N-alkylation of nitrogen-containing heterocycles. In this reaction, the lone pair of electrons on a heterocyclic nitrogen atom acts as a nucleophile, attacking the terminal carbon of the butane chain and displacing the iodide ion.

This reaction is widely applicable to various heterocyclic systems, including:

Pyridines: Reaction with pyridine (B92270) yields the N-(4-sulfobutyl)pyridinium betaine.

Imidazoles: Alkylation of imidazoles results in the formation of N-(4-sulfobutyl)imidazolium betaines.

Pyrazoles and Triazoles: Similar reactions occur with other nitrogen-rich heterocycles.

The products of these reactions are zwitterions, also known as inner salts or betaines, as they contain both a positively charged quaternary ammonium center within the heterocyclic ring and a negatively charged sulfonate group. These sulfobutylbetaines are an important class of compounds with applications as detergents, surfactants, and components of ionic liquids.

Utility in the Synthesis of Quaternary Ammonium Salts and Other Charged Species

The synthesis of quaternary ammonium salts (QASs) is a common application of alkyl halides. taylorandfrancis.com These salts are cationic compounds with a wide range of uses, including as phase-transfer catalysts, surfactants, and antimicrobial agents. taylorandfrancis.com

Sodium 4-iodobutane-1-sulfonate is used to synthesize a specific type of QAS where the cation contains a covalently attached sulfonate group. This is achieved through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. masterorganicchemistry.com

The reaction is as follows: R₃N + I-(CH₂)₄-SO₃Na → R₃N⁺-(CH₂)₄-SO₃Na + I⁻

The resulting products are zwitterionic species if the counter-ion of the sulfonate (Na⁺) is considered separately from the iodide anion. These sulfobetaines are amphoteric molecules that have found use as specialized surfactants with properties that can be tuned by altering the R groups on the tertiary amine. francis-press.com The synthesis is generally straightforward, proceeding by mixing the tertiary amine with sodium 4-iodobutane-1-sulfonate, often in a polar solvent.

Table 3: Synthesis of Quaternary Ammonium Sulfobetaines

| Tertiary Amine (R₃N) | Product Structure |

| Trimethylamine ((CH₃)₃N) | (CH₃)₃N⁺-(CH₂)₄-SO₃⁻ |

| Triethylamine ((CH₃CH₂)₃N) | (CH₃CH₂)₃N⁺-(CH₂)₄-SO₃⁻ |

| N-Methylpyrrolidine (C₅H₁₁N) | C₅H₁₀N⁺(CH₃)-(CH₂)₄-SO₃⁻ |

| Pyridine (C₅H₅N) | C₅H₅N⁺-(CH₂)₄-SO₃⁻ |

Applications in Materials Science and Polymer Chemistry

Integration into Polymer Architectures

The ability to introduce sulfonate functionalities into polymer backbones is crucial for creating materials with enhanced properties such as ion conductivity, hydrophilicity, and thermal stability. Sodium 4-iodobutane-1-sulfonate serves as a key building block in this context, enabling the synthesis of a range of functionalized polymers.

Synthesis of Sulfonate-Functionalized Monomers and Polymers

Sodium 4-iodobutane-1-sulfonate is primarily utilized as an alkylating agent to introduce the sulfobutyl group onto various monomers and polymers. This is often achieved through reactions like the Williamson ether synthesis, where an alkoxide or a phenoxide nucleophilically attacks the carbon atom bearing the iodine, displacing it and forming a stable ether linkage. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This post-polymerization modification strategy is a powerful tool for tailoring the properties of existing polymers.

For instance, polymers containing hydroxyl or amino groups can be readily functionalized with sodium 4-iodobutane-1-sulfonate. The resulting sulfonate-containing polymers exhibit altered solubility, thermal characteristics, and ion-exchange capabilities. While direct examples of large-scale industrial synthesis using this specific iodo-sulfonate are not extensively documented in publicly available literature, its application in research settings demonstrates its utility in creating novel polymeric materials. For example, the synthesis of sulfonated benzazole polymers for fuel cell applications has been explored, where the introduction of sulfonic acid groups is a key step. researchgate.net Similarly, the functionalization of polybenzimidazoles (PBIs) to create materials for high-temperature polymer electrolyte membrane fuel cells (PEMFCs) often involves the incorporation of sulfonic acid moieties. benicewiczgroup.comresearchgate.netmdpi.com

Table 1: Examples of Polymer Functionalization Strategies

| Polymer Type | Functionalization Method | Resulting Property | Potential Application |

| Poly(ether ether ketone) (PEEK) | Sulfonation (typically with H2SO4) | Increased proton conductivity | Polymer Electrolyte Membranes canada.caresearchgate.net |

| Poly(arylene ether sulfone) | Condensation polymerization with sulfonated monomers | Controlled ion-exchange capacity | Membranes for fuel cells nih.gov |

| Polybenzimidazole (PBI) | Post-synthesis sulfonation | High-temperature proton conductivity | High-Temperature PEMFCs researchgate.netbenicewiczgroup.comresearchgate.netmdpi.com |

| Chitosan | Chemical modification | Enhanced ion-exchange capacity | Biocompatible ion-exchangers researchgate.netosf.io |

Preparation of Polymer Electrolyte Membranes with Sulfonate Functionalities

Polymer electrolyte membranes (PEMs) are at the heart of various electrochemical devices, most notably fuel cells. The efficiency of these membranes is intrinsically linked to their ability to transport protons, which is facilitated by the presence of sulfonic acid groups. The sulfonation of aromatic polyether ketones, for example, is a known method to produce such membranes. canada.ca While concentrated sulfuric acid is a common sulfonating agent for polymers like poly(ether ether ketone) (PEEK) canada.caresearchgate.netresearchgate.netmdpi.comnih.gov, the use of reagents like sodium 4-iodobutane-1-sulfonate offers a more controlled method for introducing sulfonate groups with a flexible aliphatic spacer.

The synthesis of sulfonated poly(arylene ether sulfone)s containing aliphatic moieties has been investigated to improve the properties of membrane electrode assemblies. nih.gov The introduction of a flexible alkyl chain, such as the butyl chain from sodium 4-iodobutane-1-sulfonate, can influence the morphology and the phase separation of the resulting polymer, which in turn affects its proton conductivity and water uptake – critical parameters for PEM performance.

Role in the Development of Surfactants and Amphiphilic Systems

Surfactants are molecules with both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This dual nature allows them to reduce surface tension and form micelles, making them essential in a vast array of products and processes. Sodium 4-iodobutane-1-sulfonate can be used to synthesize zwitterionic surfactants, specifically sulfobetaines.

The synthesis of sulfobetaines typically involves the reaction of a tertiary amine with a sulfonating agent like 1,3-propane sultone or 1,4-butane sultone. researchgate.net In a similar fashion, sodium 4-iodobutane-1-sulfonate can react with a tertiary amine to yield a sulfobetaine. The resulting molecule possesses a positively charged quaternary ammonium (B1175870) head group and a negatively charged sulfonate group, connected by the butyl chain. These types of surfactants are known for their excellent water solubility, stability over a wide pH range, and good detergency. While the synthesis of cleavable aryl sulfonate anionic surfactants has been reported researchgate.net, the use of sodium 4-iodobutane-1-sulfonate provides a pathway to non-aromatic, potentially more biodegradable surfactants.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of sodium 4-iodobutane-1-sulfonate, the protons on the butane (B89635) chain are expected to exhibit distinct signals, influenced by the adjacent electron-withdrawing sulfonate (-SO₃⁻) group and the terminal iodine atom. The spectrum would display four primary sets of signals corresponding to the four non-equivalent methylene (B1212753) (-CH₂-) groups.

The protons on the carbon atom bonded to the iodine (I-CH₂-) are anticipated to appear as a triplet at approximately 3.20 ppm. The protons adjacent to the sulfonate group (-CH₂-SO₃⁻) would also be deshielded and are expected to resonate as a triplet around 3.0-3.3 ppm. The two central methylene groups in the butane backbone would appear as overlapping multiplets in the more upfield region of 1.8-2.2 ppm. The integration of these signals would confirm the presence of two protons in each of the four distinct environments.

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium 4-iodobutane-1-sulfonate

| Protons (Position on Butane Chain) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| I-CH₂- (C1) | ~3.20 | Triplet (t) |

| I-CH₂-CH₂ - (C2) | ~2.0-2.2 | Multiplet (m) |

| -CH₂ -CH₂-SO₃⁻ (C3) | ~1.8-2.1 | Multiplet (m) |

| -CH₂-SO₃⁻ (C4) | ~3.0-3.3 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing four distinct signals for the four carbon atoms in the butane chain, confirming the molecule's asymmetry. A key feature is the signal for the carbon atom directly bonded to the iodine (C-I), which is expected at a characteristically low chemical shift, typically around 6-10 ppm, due to the heavy atom effect of iodine.

Conversely, the carbon atom attached to the electron-withdrawing sulfonate group (C-SO₃⁻) would be significantly deshielded and appear far downfield, estimated to be in the range of 50-55 ppm. The two central methylene carbons are predicted to have chemical shifts between these two extremes, typically in the 25-35 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium 4-iodobutane-1-sulfonate

| Carbon Atom (Position on Butane Chain) | Predicted Chemical Shift (δ, ppm) |

| C1 (C-I) | ~6-10 |

| C2 | ~30-35 |

| C3 | ~25-30 |

| C4 (C-SO₃⁻) | ~50-55 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of sodium 4-iodobutane-1-sulfonate is dominated by the intense absorption bands of the sulfonate group. Strong, characteristic peaks for the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1170-1200 cm⁻¹ and 1040-1060 cm⁻¹, respectively. These prominent bands are a clear indicator of the sulfonate functionality.

Additional absorptions would include the C-H stretching vibrations of the methylene groups, typically found in the 2850-2960 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, generally around 500-600 cm⁻¹. Other bands corresponding to C-H bending and C-C stretching would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for Sodium 4-iodobutane-1-sulfonate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium |

| S=O (Sulfonate) | Asymmetric Stretch | 1170-1200 | Strong |

| S=O (Sulfonate) | Symmetric Stretch | 1040-1060 | Strong |

| C-I | Stretching | 500-600 | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

For an ionic compound like sodium 4-iodobutane-1-sulfonate, ESI-MS is the technique of choice. When analyzed in the negative ion mode, the primary species detected would be the 4-iodobutane-1-sulfonate anion, [C₄H₈IO₃S]⁻. This would result in a prominent peak at a mass-to-charge ratio (m/z) corresponding to the mass of the anion (approximately 262.9 g/mol ), which is the molecular weight of the sodium salt (286.07 g/mol ) minus the mass of the sodium ion. Further fragmentation of this parent ion under higher energy conditions could lead to the loss of the iodide ion (I⁻) or the sulfite (B76179) group (SO₃⁻), providing additional structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of sodium 4-iodobutane-1-sulfonate. It provides a highly accurate mass measurement, which allows for the determination of the elemental formula. Using electrospray ionization (ESI) in negative ion mode, the compound is typically observed as the de-sodiated anion, [M-Na]⁻.

The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is crucial for distinguishing the target ion from other potential species with similar nominal masses. nih.gov This capability also resolves the isotopic pattern resulting from the natural abundance of heavy isotopes like ³⁴S. nih.gov

Gas-phase rearrangements and characteristic fragmentation patterns can occur during collision-induced dissociation (CID) in MS/MS experiments. For sulfonate compounds, these fragmentation patterns are not always straightforward and can involve various SOₓ losses. nih.gov In some cases, particularly at high concentrations, in-source proton-dimers of the sulfonate anion, such as [2M-H]⁻, may be observed during the electrospray ionization process. nih.gov

Table 1: HRMS Data for the [M-Na]⁻ Anion of Sodium 4-iodobutane-1-sulfonate

| Attribute | Value |

| Formula | C₄H₈IO₃S⁻ |

| Theoretical Monoisotopic Mass | 265.92441 u |

| Ionization Mode | ESI Negative |

| Observed Ion | [M-Na]⁻ |

| Characteristic Fragments | Loss of SO₃, Loss of I |

This table presents theoretical data for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) with UV Visualization

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring reaction progress and assessing the purity of sodium 4-iodobutane-1-sulfonate. Due to the lack of a significant UV-absorbing chromophore in the molecule's core structure, direct visualization is often challenging. However, several techniques can be employed.

When using TLC plates containing a fluorescent indicator (e.g., F₂₅₄), compounds that absorb UV light at 254 nm will appear as dark spots against the green fluorescent background. umich.edulibretexts.org While the iodoalkane functionality provides some UV activity, visualization can be faint.

For more definitive visualization, chemical staining methods are employed post-development. An iodine chamber, which exposes the plate to iodine vapors, is a common semi-destructive technique where iodine complexes with organic compounds to produce yellow-brown spots. libretexts.org Given the presence of iodine in the target molecule, specific reagents can be highly effective. A starch-iodine spray reagent can produce distinct blue spots upon heating or UV irradiation, providing a sensitive test for iodine-containing compounds. epfl.ch

Table 2: TLC Methods for Sodium 4-iodobutane-1-sulfonate Analysis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane/Methanol (B129727) mixtures |

| Visualization Method 1 | UV light at 254 nm (dark spot on fluorescent background). umich.edu |

| Visualization Method 2 | Iodine vapor chamber (yields yellow-brown spots). libretexts.org |

| Visualization Method 3 | Starch-iodine spray reagent (yields blue spots, specific for iodine). epfl.ch |

This table outlines common TLC conditions for the analysis of polar organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress Monitoring

Direct analysis of sodium 4-iodobutane-1-sulfonate by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. As a salt, the compound has essentially no vapor pressure and is non-volatile, preventing it from passing through the gas chromatograph. nih.govresearchgate.net

To utilize GC-MS for monitoring reactions involving this compound, a chemical derivatization step is mandatory. nih.govresearchgate.net This process converts the non-volatile sulfonate salt into a volatile derivative that can be readily analyzed. Common derivatization strategies for sulfonates include:

Conversion to the corresponding sulfonyl chlorides via reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.govresearchgate.net

Formation of silyl (B83357) esters. nih.govmdpi.com

Once derivatized, the resulting volatile product can be separated by GC and detected by MS. This allows for reaction progress to be monitored, for instance, by observing the disappearance of a volatile starting material or the appearance of the derivatized product. Techniques such as single-ion monitoring (SIM) can be used to selectively and sensitively track the specific ions of the derivatized analyte. nih.gov

Table 3: GC-MS Analysis Approach for Sodium 4-iodobutane-1-sulfonate

| Step | Technique | Purpose |

| 1. Derivatization | Chemical reaction (e.g., with PCl₅) | Convert the non-volatile salt into a volatile sulfonyl chloride. nih.govresearchgate.net |

| 2. Separation | Gas Chromatography (GC) | Separate the volatile derivative from other components in the reaction mixture. |

| 3. Detection | Mass Spectrometry (MS) | Identify and quantify the derivative, often using Single Ion Monitoring (SIM) for enhanced sensitivity. nih.gov |

High-Performance Liquid Chromatography (HPLC) in Analytical Method Development for Sulfonate Derivatives

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purity determination of sulfonate derivatives like sodium 4-iodobutane-1-sulfonate. pnrjournal.com Reversed-phase HPLC (RP-HPLC) is commonly used, typically employing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.govnih.gov

A primary challenge in the HPLC analysis of aliphatic sulfonates is their lack of a strong UV chromophore, making detection with standard UV-Vis detectors difficult. nih.gov To overcome this, analytical method development often focuses on indirect detection methods. One effective approach is ion-pair chromatography, where a UV-active ion-pairing reagent is added to the mobile phase. nih.govresearchgate.net For an anionic sulfonate, a cationic reagent such as N-methylpyridinium iodide can be used. nih.gov This reagent forms an ion-pair complex with the sulfonate, allowing the complex to be detected by a UV detector. nih.govresearchgate.net

The development of a robust HPLC method requires optimization of several parameters, including the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol to water/buffer), pH, column temperature, and flow rate, to achieve adequate separation and peak shape. nih.gov The final method should be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. pnrjournal.com

Table 4: Example HPLC Method Parameters for Aliphatic Sulfonate Analysis

| Parameter | Specification |

| Mode | Reversed-Phase Ion-Pair Chromatography |

| Column | C8 or C18, 5 µm particle size (e.g., 4.6 x 250 mm). nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water mixture containing a UV-active ion-pairing reagent (e.g., 0.1-0.25 mM N-methylpyridinium iodide). nih.govresearchgate.net |

| Detection | UV-Vis Detector. nih.gov |

| Flow Rate | 1.0 mL/min. pnrjournal.com |

Advanced Theoretical and Computational Studies

Molecular Modeling and Electronic Structure Calculations of Sodium 4-Iodobutane-1-Sulfonate

Molecular modeling and electronic structure calculations provide a fundamental understanding of the intrinsic properties of sodium 4-iodobutane-1-sulfonate. These methods allow for the determination of the molecule's three-dimensional structure, electron distribution, and orbital energies.

High-level quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in optimizing the geometry of the 4-iodobutane-1-sulfonate anion. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The electronic structure of alkanes and their derivatives is a subject of ongoing computational investigation. acs.orgtandfonline.com For the 4-iodobutane-1-sulfonate anion, particular attention is given to the polar C-I bond and the highly polar sulfonate group. openochem.org

The molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In the 4-iodobutane-1-sulfonate anion, the MEP would show a region of high electron density (negative potential) around the sulfonate group's oxygen atoms and a region of lower electron density (positive potential) on the carbon atom attached to the iodine, making it a target for nucleophiles. openochem.org

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial charges on each atom and the nature of the bonding orbitals. This analysis would highlight the ionic character of the sodium-sulfonate interaction and the covalent, yet highly polarizable, nature of the carbon-iodine bond.

| Property | Calculated Value | Method |

| C-I Bond Length | ~2.15 Å | DFT/B3LYP |

| S-O Bond Length | ~1.45 Å | DFT/B3LYP |

| Dipole Moment | ~8.5 D | DFT/B3LYP |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar molecules. Actual values would require specific computation.

Computational Approaches to Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is a powerful tool for predicting the mechanisms and energetics of chemical reactions. For sodium 4-iodobutane-1-sulfonate, a primary alkyl iodide, a key reaction pathway to investigate is the bimolecular nucleophilic substitution (SN2) reaction. msu.edumsu.edunih.govsciforum.netmdpi.comyoutube.comlibretexts.org

DFT calculations can be used to map the potential energy surface (PES) for the reaction of the 4-iodobutane-1-sulfonate anion with a nucleophile. mdpi.com This involves locating the transition state structure and calculating the activation energy barrier. youtube.com The reaction profile would typically show the formation of a pre-reaction complex, the transition state, and a post-reaction complex. sciforum.netmdpi.com The nature of the solvent can significantly influence the reaction rate, and this can be modeled using polarizable continuum models (PCM). sciforum.netmdpi.com

For an SN2 reaction, the calculations would confirm a concerted mechanism with backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center if it were chiral. youtube.comlibretexts.org The energy profile would reveal the reaction to be exothermic or endothermic and provide a quantitative measure of the reaction rate through transition state theory. youtube.comresearchgate.net

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +18.5 |

| Post-reaction Complex | -22.1 |

| Products | -20.0 |

Note: These values are hypothetical and serve to illustrate a typical energy profile for an SN2 reaction.

Simulation of Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in the condensed phase, providing insights into intermolecular interactions and the structure of solutions. nih.govrsc.orgnih.govrsc.orgtandfonline.comacs.orgnih.govacs.orgacs.orgpnnl.gov For sodium 4-iodobutane-1-sulfonate, an ionic compound that also possesses a long alkyl chain, MD simulations can reveal its behavior in aqueous solution.

These simulations can model the hydration of the sodium cation and the sulfonate anion, showing the arrangement of water molecules in their solvation shells. The simulations would also capture the hydrophobic interactions of the butyl chain, which could lead to aggregation or micelle formation at higher concentrations, a behavior typical of surfactants. rsc.orgrsc.orgtandfonline.com

The potential of mean force (PMF) can be calculated to understand the thermodynamics of ion pairing between the sodium cation and the 4-iodobutane-1-sulfonate anion in solution. nih.govnih.govacs.org This would quantify the stability of contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP). nih.govacs.orgpnnl.gov The accuracy of these simulations relies on the quality of the force fields used to describe the interatomic interactions. nih.gov

| Property | Simulated Observation |

| Sodium Ion Hydration Number | 5-6 water molecules in the first shell |

| Sulfonate Group Hydration | Strong hydrogen bonding with water |

| Butyl Chain Conformation | Predominantly extended at low concentration |

| Ion Pairing | Significant presence of SSIP and CIP |

Note: These observations are based on general principles of ion and surfactant behavior in aqueous solutions as studied by MD simulations.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies can establish quantitative structure-activity relationships (QSAR) and qualitative structure-reactivity principles. nih.govnih.govspu.edu.sydrugdesign.org For a series of related haloalkanesulfonates, computational methods can elucidate how changes in structure affect reactivity.

For instance, by systematically varying the halogen (from fluorine to iodine) or the length of the alkyl chain, one can compute trends in properties such as the C-X bond strength, the polarizability of the C-X bond, and the activation energy for SN2 reactions. openochem.orgmsu.eduquora.comlibretexts.org Theoretical calculations would show that the reactivity in SN2 reactions increases from F < Cl < Br < I, which is consistent with the decreasing C-X bond strength and increasing polarizability of the halogen. msu.eduquora.com

The electronic properties of the sulfonate group can also be modulated by substituents, and the effect of these changes on the acidity of the corresponding sulfonic acid or the nucleophilicity of the sulfonate anion can be quantified through calculation. These theoretical insights are crucial for the rational design of molecules with tailored properties and reactivity.

| Alkyl Halide (R-X) | C-X Bond Energy (kcal/mol) | Relative SN2 Rate |

| R-F | ~110 | 1 |

| R-Cl | ~84 | 200 |

| R-Br | ~70 | 10,000 |

| R-I | ~57 | 30,000 |

Note: The values are approximate and for illustrative purposes to show the general trend in reactivity. msu.edu

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of sodium 4-iodobutane-1-sulfonate is expected to move towards greener and more efficient methodologies, minimizing waste and utilizing renewable resources. Current synthetic routes often rely on traditional multi-step processes that may involve hazardous reagents. Research in this area is anticipated to focus on the following:

Task-Specific Ionic Liquids: The use of sulfonic acid-functionalized ionic liquids as both solvent and catalyst could streamline the synthesis. scielo.brnih.gov These ionic liquids have shown efficacy in various organic transformations, including multicomponent reactions, and could facilitate a one-pot synthesis from readily available precursors. scielo.brnih.gov Their recyclability and low vapor pressure align with the principles of green chemistry.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of organosulfur compounds is a promising frontier. Biocatalytic reactions, such as those mediated by oxidoreductases or transferases, could offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields compared to batch processes. Developing a flow-based synthesis for sodium 4-iodobutane-1-sulfonate could lead to a more scalable and sustainable manufacturing process.

Alternative Starting Materials: Research into synthesizing the butane-1-sulfonate (B1229382) backbone from bio-based precursors, such as derivatives of succinic acid or furfural, followed by a selective iodination step, would represent a significant advance in sustainability.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Task-Specific Ionic Liquids | Recyclable catalyst/solvent, potentially one-pot synthesis, mild conditions. scielo.brnih.gov | Design of an optimal ionic liquid, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild aqueous conditions, reduced waste, use of renewable enzymes. nih.gov | Identification and engineering of suitable enzymes, pathway elucidation. |

| Flow Chemistry | Enhanced process control, improved safety and scalability, higher yields. | Reactor design, optimization of flow parameters, integration of purification steps. |

| Bio-based Precursors | Reduced reliance on fossil fuels, utilization of renewable feedstocks. | Development of efficient conversion pathways from biomass to the butanesulfonate core. |

Exploration of Catalytic and Stereoselective Transformations for Sodium 4-Iodobutane-1-Sulfonate

The carbon-iodine bond in sodium 4-iodobutane-1-sulfonate is a prime target for catalytic activation, opening avenues for the construction of complex molecules. Future research will likely focus on harnessing this reactivity.

Transition Metal-Catalyzed Cross-Coupling: The C–I bond is highly susceptible to oxidative addition to low-valent transition metals, such as palladium. youtube.com This makes sodium 4-iodobutane-1-sulfonate a promising, yet underexplored, substrate for a variety of cross-coupling reactions. Research is needed to develop robust catalytic systems for reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. youtube.comorganic-chemistry.org A key challenge will be to ensure the catalyst's compatibility with the sulfonate group and the aqueous solubility of the starting material. The successful application of these methods would allow for the direct attachment of aryl, vinyl, alkynyl, and other organic fragments to the butylsulfonate chain.

Catalyst-Controlled Site-Selectivity: In molecules with multiple reactive sites, catalyst control over which bond is activated is a major goal in synthetic chemistry. nih.gov While the C-I bond is the most reactive, future research could explore catalytic systems that might activate other positions, although this remains a significant challenge.

Stereoselective Transformations: The development of catalytic methods that introduce chirality is a cornerstone of modern organic synthesis. Future work could involve the use of chiral catalysts to perform asymmetric transformations at the carbon backbone, potentially leading to novel chiral sulfonated building blocks. Biocatalytic approaches, for instance using P450 enzymes, have shown promise for selective oxidative C-C bond formation and could be engineered for stereoselective reactions involving this substrate. nih.gov

The table below outlines potential catalytic cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Potential Product Structure | Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | R-CH₂(CH₂)₂CH₂SO₃Na | Palladium/Ligand (e.g., XPhos) organic-chemistry.org |

| Heck | Alkene (R-CH=CH₂) | R-CH=CH-CH₂(CH₂)₂CH₂SO₃Na | Palladium Catalyst |

| Sonogashira | Terminal Alkyne (R-C≡CH) | R-C≡C-CH₂(CH₂)₂CH₂SO₃Na | Palladium/Copper Co-catalyst youtube.com |

| Buchwald-Hartwig | Amine (R₂NH) | R₂N-CH₂(CH₂)₂CH₂SO₃Na | Palladium/Ligand |

Expansion of Applications in Advanced Functional Materials and Responsive Systems

The dual functionality of sodium 4-iodobutane-1-sulfonate makes it an excellent monomer or functionalizing agent for the creation of advanced polymers and materials with tailored properties.

Zwitterionic Polymers (Polybetaines): This compound is an ideal precursor for synthesizing sulfobetaine-type zwitterionic polymers. d-nb.infonih.govresearchgate.net The iodide can act as a leaving group in reactions with tertiary amine-containing monomers or polymers to generate ammonium (B1175870) sulfonate zwitterions. nih.gov These polymers are known for their exceptional biocompatibility and anti-fouling properties, making them promising for applications in medical device coatings, and water purification membranes. nih.gov

Poly(ionic liquid)s (PILs): By reacting with polymerizable heterocyclic compounds like vinylimidazole, sodium 4-iodobutane-1-sulfonate can be used to create ionic liquid monomers. nih.gov Subsequent polymerization leads to PILs, a class of materials with high thermal stability and ionic conductivity. rsc.org These materials are being explored for use as solid-state electrolytes in batteries, gas separation membranes, and advanced catalysts. rsc.org

Stimuli-Responsive Systems: Polymers incorporating the butylsulfonate moiety can exhibit responsiveness to various stimuli. nih.govnih.gov For example, the ionic sulfonate group can impart sensitivity to changes in pH or the ionic strength of the surrounding medium, leading to conformational changes or phase transitions. nih.gov This "smart" behavior is highly desirable for applications in targeted drug delivery, where a payload could be released in response to specific physiological cues, and in the development of sensors and actuators. nih.gov

| Material Class | Synthetic Approach | Key Properties | Potential Applications |

| Zwitterionic Polymers | Reaction with tertiary amine monomers/polymers. nih.gov | Anti-fouling, high hydrophilicity, biocompatibility. nih.gov | Medical coatings, separation membranes, drug delivery. nih.gov |

| Poly(ionic liquid)s | Formation of an ionic liquid monomer followed by polymerization. rsc.org | High ionic conductivity, thermal stability, tunable properties. rsc.org | Solid electrolytes, gas separation, catalysis. rsc.org |

| Responsive Systems | Incorporation into polymer backbones as a functional side chain. nih.gov | Sensitivity to pH, ionic strength, temperature. nih.govnih.gov | "Smart" hydrogels, targeted drug delivery, sensors. nih.gov |

Interdisciplinary Research on Chemical Interactions in Biological and Supramolecular Systems (excluding biological/clinical trial data)

Understanding the fundamental non-covalent interactions of sodium 4-iodobutane-1-sulfonate is crucial for its application in complex systems. This area of research, at the interface of chemistry and materials science, is ripe for exploration.

Host-Guest Chemistry: The aliphatic chain and ionic headgroup of the molecule make it a candidate for forming inclusion complexes with macrocyclic hosts like cyclodextrins. rsc.orgnih.govnih.gov The hydrophobic butyl chain could be encapsulated within the cyclodextrin (B1172386) cavity, while the sulfonate group remains in the aqueous phase, potentially altering the compound's solubility and reactivity. rsc.org Such studies provide insight into molecular recognition phenomena.

Supramolecular Assembly: The iodide and sulfonate groups can both participate in specific non-covalent interactions that drive self-assembly. The iodide can act as a halogen bond donor or participate in anion-π and C-H···anion interactions. nih.gov There is growing interest in the supramolecular chemistry of hypervalent iodine, where electron-deficient iodine atoms form secondary bonds with electron-rich atoms like oxygen, driving the formation of macrocycles and other ordered structures. beilstein-journals.orgresearchgate.netsiu.eduresearchgate.net The sulfonate group can engage in strong electrostatic and hydrogen bonding interactions. rsc.org Investigating how these competing interactions guide the assembly of sodium 4-iodobutane-1-sulfonate in solution and at interfaces could lead to the design of novel liquid crystals or self-healing materials.

Interactions at Interfaces: The amphiphilic character of sodium 4-iodobutane-1-sulfonate suggests it will exhibit interesting behavior at interfaces, such as air-water or oil-water. Research into its surface activity and its ability to form or modify micelles and vesicles can provide fundamental knowledge relevant to emulsion stabilization, and the creation of nanostructured reaction media.

| Interaction Type | Probing Technique | Potential Outcome / System |

| Host-Guest Complexation | NMR, FTIR, Surface Tension Measurements. rsc.org | Inclusion complexes with cyclodextrins, altering physical properties. rsc.orgrsc.org |

| Halogen Bonding / Anion Interactions | X-ray Crystallography, DFT Calculations. nih.gov | Formation of defined supramolecular architectures, anion recognition. nih.govbeilstein-journals.org |

| Electrostatic/H-Bonding | Spectroscopy, Rheology. | Self-assembly into micelles, vesicles, or liquid crystalline phases. |

| Interfacial Self-Assembly | Langmuir Blodgett Trough, Microscopy. | Formation of monolayers, stabilization of emulsions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing sodium 4-iodobutane-1-sulfonate, and how can its purity be validated?

- Methodology : Sodium 4-iodobutane-1-sulfonate is typically synthesized via nucleophilic substitution, where the sulfonate group replaces a leaving group (e.g., halide) in a butane chain. For example, analogous sulfonate syntheses involve reacting alkyl halides with sodium sulfite under controlled pH and temperature (40–60°C) .

- Characterization : Validate purity using melting point analysis (compare with literature values if available), nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural confirmation), and ion chromatography to quantify sulfonate content. Cross-reference with databases like SciFinder or Reaxys to confirm novelty or match known data .

Q. How can researchers distinguish sodium 4-iodobutane-1-sulfonate from structurally similar sulfonates during spectral analysis?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M-Na]⁻ or [M]⁺). Infrared (IR) spectroscopy can identify sulfonate S=O stretches (~1200–1050 cm⁻¹) and C-I bonds (~500–600 cm⁻¹). Compare ¹H NMR chemical shifts for the butane chain (δ 1.5–3.0 ppm) and iodine-induced deshielding effects .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling sodium 4-iodobutane-1-sulfonate in aqueous reactions?

- Methodology : Determine solubility in water and organic solvents (e.g., DMSO, ethanol) via gravimetric analysis. Assess stability under varying pH (2–12) and temperature (25–80°C) using UV-Vis spectroscopy to track degradation. For hygroscopicity, conduct dynamic vapor sorption (DVS) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of sodium 4-iodobutane-1-sulfonate in large-scale syntheses?

- Methodology : Employ Design of Experiments (DOE) to evaluate variables like solvent polarity (water vs. ethanol/water mixtures), stoichiometry (sodium sulfite:alkyl iodide ratio), and reaction time. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or ambiguous mass spectrometry peaks)?

- Methodology : For NMR discrepancies, conduct 2D experiments (COSY, HSQC) to assign proton-carbon correlations and identify coupling patterns. For mass spectrometry, perform tandem MS/MS to fragment ambiguous peaks and compare with simulated isotope patterns. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does sodium 4-iodobutane-1-sulfonate behave in cross-coupling reactions, and what analytical methods confirm its role as a sulfonating agent?

- Methodology : Test reactivity in Suzuki-Miyaura or Ullmann-type couplings using palladium catalysts. Track sulfonate transfer via ³¹P NMR (if phosphine ligands are used) or inductively coupled plasma mass spectrometry (ICP-MS) to detect iodine byproducts. Confirm product identity using high-performance liquid chromatography (HPLC) paired with HRMS .

Q. What statistical approaches are recommended for handling variability in kinetic studies of sulfonate-group transfer reactions?

- Methodology : Apply multivariate analysis (ANOVA) to isolate variables (e.g., temperature, catalyst loading) contributing to rate inconsistencies. Use bootstrapping or Monte Carlo simulations to quantify uncertainty in rate constants. Report confidence intervals and effect sizes to contextualize findings .

Methodological Notes

- Data Presentation : Avoid duplicating raw data in text and tables; use appendices for extensive datasets (e.g., kinetic curves, crystallographic parameters) .

- Ethical Reproducibility : Document synthetic protocols in detail, including purification steps (e.g., recrystallization solvents, column chromatography gradients). Provide spectral raw data in supporting information for peer validation .

- Critical Appraisal : When citing literature, prioritize studies with transparent methodological reporting (e.g., CONSORT guidelines for experimental repeats) and avoid aggregating data from studies with incompatible sodium quantification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.